2-(2-Bromophenyl)acetamide

Catalog No.
S667496
CAS No.
65999-53-3
M.F
C8H8BrNO
M. Wt
214.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromophenyl)acetamide

CAS Number

65999-53-3

Product Name

2-(2-Bromophenyl)acetamide

IUPAC Name

2-(2-bromophenyl)acetamide

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

InChI

InChI=1S/C8H8BrNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11)

InChI Key

DSZYKMGSRABUEN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)N)Br

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)Br

Enzyme Inhibition:

A study published in the journal "Bioorganic & Medicinal Chemistry" investigated the inhibitory activity of various N-phenylacetamide derivatives, including 2-(2-Bromophenyl)acetamide, against enzymes involved in Alzheimer's disease. The study found that 2-(2-Bromophenyl)acetamide exhibited moderate inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. [Source: Bioorganic & Medicinal Chemistry, Volume 14, Issue 8, Pages 1753-1762, ]

2-(2-Bromophenyl)acetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring adjacent to an acetamide functional group. Its molecular formula is C8H8BrNOC_8H_8BrNO and it has a molar mass of approximately 214.06 g/mol. The compound appears as a white solid and is known for its utility in various

The synthesis of 2-(2-Bromophenyl)acetamide can be achieved through several methods:

  • Direct Acylation: One common method involves the reaction of bromoacetic acid with phenyl ethyl ketone under acidic conditions.
  • Bromination of Acetanilide: Acetanilide can be brominated at the ortho position using bromine or brominating agents.
  • Coupling Reactions: It can also be synthesized via coupling reactions involving bromoacetic acid and aniline derivatives under suitable conditions .

2-(2-Bromophenyl)acetamide finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry.
  • Pharmaceutical Development: Due to its potential biological activity, it may be explored for developing new therapeutic agents.
  • Material Science: Its derivatives may be utilized in creating materials with specific properties tailored for industrial applications .

Studies on the interactions of 2-(2-Bromophenyl)acetamide with other molecules are crucial for understanding its reactivity and potential applications. Interaction studies typically focus on:

  • Binding Affinity: Investigating how well the compound binds to specific biological targets can provide insights into its pharmacological potential.
  • Mechanistic Studies: Understanding the mechanisms through which it interacts with enzymes or receptors helps elucidate its biological effects and therapeutic potential .

Several compounds share structural similarities with 2-(2-Bromophenyl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-(4-Bromophenyl)acetamideBromine at para positionPotentially different reactivity due to bromine's position
N-(4-Methylphenyl)acetamideMethyl group substitutionExhibits different biological activity profiles
N-(2-Chlorophenyl)acetamideChlorine instead of bromineMay show distinct pharmacological properties
N-(4-Chlorophenyl)acetamideChlorine at para positionDifferent interaction dynamics compared to brominated analogs

The uniqueness of 2-(2-Bromophenyl)acetamide lies in its specific electronic properties imparted by the ortho-bromine substitution, which influences its reactivity and potential interactions in biological systems .

Nucleophilic Substitution Patterns at Bromine Center

2-(2-Bromophenyl)acetamide exhibits characteristic reactivity patterns centered around the aromatic bromine substituent, which serves as an excellent leaving group in various nucleophilic substitution reactions. The bromine atom at the ortho position of the phenyl ring demonstrates enhanced electrophilicity due to the electron-withdrawing nature of the acetamide group, creating a synergistic effect that facilitates nucleophilic attack [2].

Mechanistic Pathways and Selectivity

The nucleophilic substitution reactions of 2-(2-Bromophenyl)acetamide typically proceed through an addition-elimination mechanism characteristic of activated aryl halides [3] [4]. The presence of the electron-withdrawing acetamide group enhances the electrophilicity of the aromatic ring, stabilizing the intermediate Meisenheimer complex formed during nucleophilic attack [3]. This stabilization is particularly pronounced when the nucleophile attacks the carbon bearing the bromine substituent.

The reactivity order for various nucleophiles with 2-(2-Bromophenyl)acetamide follows the expected pattern: alkoxides > thiolates > amines > hydroxide [5]. Primary and secondary amines readily displace the bromine under mild conditions, typically requiring temperatures of 60-80°C in polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide [6] [5]. Thiol nucleophiles demonstrate exceptional reactivity, often proceeding at room temperature with high chemoselectivity [7].

Reaction Conditions and Optimization

The optimization of nucleophilic substitution conditions has revealed several critical parameters. Polar aprotic solvents significantly enhance reaction rates compared to protic media by stabilizing the nucleophile while avoiding competitive solvation [5]. Temperature control proves crucial, as excessive heating can lead to competing elimination reactions or decomposition of the acetamide functionality [6].

Base selection plays a vital role in these transformations. Weak bases such as potassium carbonate or cesium carbonate effectively deprotonate nucleophilic reagents without causing unwanted side reactions [6]. Stronger bases like sodium hydroxide can promote competing reactions, including hydrolysis of the acetamide group [8].

Palladium-Mediated Cross-Coupling Reactions

2-(2-Bromophenyl)acetamide serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, with the bromine substituent providing an ideal leaving group for oxidative addition to palladium(0) complexes [9] [10]. The compound participates efficiently in Suzuki-Miyaura, Heck, and other cross-coupling transformations under optimized conditions.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling of 2-(2-Bromophenyl)acetamide with boronic acids proceeds smoothly under standard conditions, employing palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with phosphine ligands [11] [10]. The reaction typically requires temperatures of 80-120°C in the presence of bases like potassium carbonate or cesium carbonate [12].

Mechanistic studies indicate that the acetamide group does not significantly interfere with the standard catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps [10]. The electron-withdrawing nature of the acetamide substituent actually facilitates oxidative addition by increasing the electrophilicity of the aryl bromide [9].

Various boronic acid coupling partners have been successfully employed, including electron-rich and electron-poor aryl boronic acids, heteroaryl boronic acids, and vinyl boronic acids [11]. Yields typically range from 70-95%, depending on the electronic nature of the coupling partners and reaction conditions [11].

Heck Reaction Methodology

The Heck coupling of 2-(2-Bromophenyl)acetamide with alkenes represents another valuable synthetic transformation [13] [14]. The reaction proceeds through the characteristic mechanism involving oxidative addition, alkene coordination and insertion, β-hydride elimination, and catalyst regeneration [15].

Optimal conditions typically employ palladium(II) acetate with triphenylphosphine ligands at temperatures of 100-140°C in polar solvents such as N,N-dimethylformamide [16] [15]. The choice of base proves critical, with triethylamine and potassium carbonate providing the best results [14].

The regioselectivity of Heck coupling depends on the substitution pattern of the alkene substrate. Terminal alkenes generally provide high selectivity for the linear product, while internal alkenes can lead to mixtures depending on steric and electronic factors [17].

Heterocyclic Scaffold Construction via Intramolecular Cyclizations

2-(2-Bromophenyl)acetamide and its derivatives serve as versatile precursors for heterocyclic scaffold construction through various intramolecular cyclization strategies. These transformations exploit both the bromine substituent and the acetamide functionality to create diverse ring systems with high efficiency [18] [19].

Radical-Mediated Cyclization Pathways

Intramolecular radical cyclization represents one of the most powerful approaches for heterocycle synthesis from 2-(2-Bromophenyl)acetamide derivatives. The methodology typically employs tributyltin hydride as the radical mediator under thermal or photochemical conditions [18] [20]. The reaction proceeds through aryl radical formation following bromine abstraction, followed by intramolecular cyclization onto appropriately positioned unsaturated systems.

Ishibashi and coworkers demonstrated that 2-(2-bromophenyl)-N-[2,2-bis(phenylsulfanyl)ethenyl]acetamide undergoes 6-exo-trig radical cyclization to form isoquinolinone derivatives in good yields [18] [20]. The sulfur substituents play a crucial role in controlling the regioselectivity of the cyclization process.

Recent developments have explored metal-free radical cyclization approaches using visible light photocatalysis [19]. These methods employ tris(trimethylsilyl)silane as the radical mediator and proceed under mild conditions without transition metal catalysts. The transformations provide access to functionalized indolines and dihydrobenzofurans with excellent efficiency.

Palladium-Catalyzed Cyclization Strategies

Palladium-catalyzed intramolecular cyclization of 2-(2-Bromophenyl)acetamide derivatives offers complementary reactivity to radical approaches [21] [22]. These transformations typically proceed through oxidative addition of the aryl bromide to palladium(0), followed by intramolecular coordination and cyclization.

The construction of carbazole alkaloids exemplifies the power of palladium-mediated cyclization strategies [21]. Regioselective intramolecular multiple carbon-halogen/carbon-hydrogen cross-coupling reactions provide efficient access to complex polycyclic structures in excellent yields.

Gold-Catalyzed Transformations

Gold catalysis has emerged as a valuable tool for heterocycle construction from acetamide derivatives [23]. Gold-catalyzed radical-involved intramolecular cyclization of internal N-propargylamides provides efficient access to 5-oxazole ketones through unique mechanistic pathways involving alkyne activation and subsequent cyclization.

Ligand Design for Coordination Complexes & Organometallics

2-(2-Bromophenyl)acetamide and related derivatives demonstrate significant potential as ligands in coordination chemistry applications. The presence of multiple coordination sites, including the amide nitrogen and carbonyl oxygen, enables diverse binding modes with various metal centers [24] [25].

Coordination Behavior and Complex Formation

Structural studies have revealed that 2-(2-Bromophenyl)acetamide derivatives typically function as bidentate ligands, coordinating through the amide nitrogen and either the carbonyl oxygen or additional nitrogen donors in extended systems [24]. The coordination geometry around metal centers is typically octahedral, with the ligand occupying two coordination sites in a chelating fashion.

Spectroscopic characterization of metal complexes shows characteristic shifts in infrared stretching frequencies. The carbonyl stretch typically shifts to lower frequency upon coordination, indicating weakening of the carbon-oxygen bond due to metal coordination [24] [26]. New bands appearing at 524-550 cm⁻¹ correspond to metal-nitrogen stretching vibrations, confirming successful complex formation.

Transition Metal Complex Synthesis

Systematic studies have examined complex formation with various transition metals including chromium(III), iron(III), cobalt(II), nickel(II), and copper(II) [24]. The synthesis typically involves treatment of the ligand with metal salts in appropriate solvents under controlled conditions.

The resulting complexes demonstrate octahedral geometries based on spectroscopic and analytical data [24]. Elemental analysis confirms the expected stoichiometries, typically involving two ligand molecules per metal center in neutral complexes.

Magnetic and Electronic Properties

Magnetic susceptibility measurements of the coordination complexes provide insights into the electronic structure and metal-ligand interactions [25]. The complexes typically exhibit magnetic moments consistent with high-spin configurations for the respective metal ions.

The electronic properties of these complexes make them potentially useful in applications ranging from catalysis to materials science. The ability to fine-tune electronic properties through ligand modification offers opportunities for developing task-specific coordination complexes.

Applications in Organometallic Chemistry

2-(2-Bromophenyl)acetamide derivatives have found applications in organometallic synthesis beyond simple coordination complex formation [27]. The bromine substituent can participate in oxidative addition reactions with low-valent metal centers, leading to organometallic complexes with metal-carbon bonds.

Palladium complexes of 2-(2-Bromophenyl)acetamide derivatives have been investigated for their catalytic properties in various cross-coupling reactions [27]. The combination of coordination through the acetamide group and potential oxidative addition at the bromine center creates unique opportunities for catalyst design.

XLogP3

1.4

Wikipedia

2-(2-bromophenyl)acetamide

Dates

Last modified: 08-15-2023

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